![molecular formula C13H13N3O3S B2411545 6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448062-64-3](/img/structure/B2411545.png)

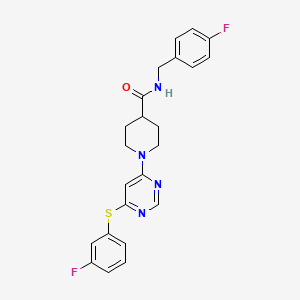

6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

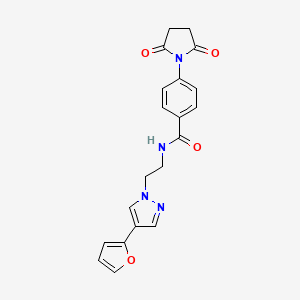

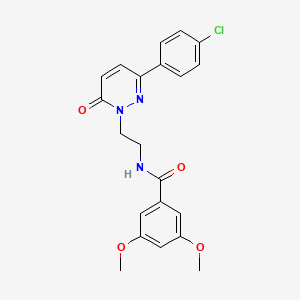

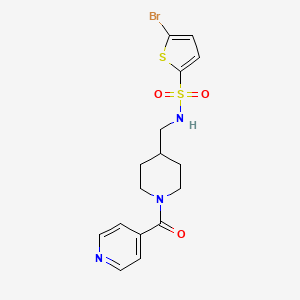

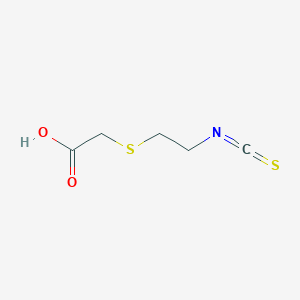

The compound “6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves various methods. One such method involves the use of substituted 3-aminopyridines, which undergo diazotation followed by substitution of diazo groups with sulfonyl groups to synthesize the corresponding pyridine-3-sulfonyl chlorides . Another method involves the synthesis of novel triazole-pyrimidine-based compounds .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

Pyrimidines exhibit a range of chemical reactions. For instance, they have been found to exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Scientific Research Applications

Modification and Synthesis of Pyrrolo[2,3-d]pyrimidines

The modification of pyrrolo[2,3-d]pyrimidines through C–H borylation followed by cross-coupling or other transformations has been developed. This approach facilitates the synthesis of biologically relevant 6-arylpyrrolo[2,3-d]pyrimidin-4-amines and pyrrolo[2,3-d]pyrimidin-4-ones starting from SEM-protected 4-methylsulfanyl- or 4-methoxypyrrolo[2,3-d]pyrimidines. These compounds are significant for their potential in drug development and chemical biology studies (Klečka, Slavětínská, & Hocek, 2015).

Hydrogen-Bonded Structures in Isomeric Solvates

Research on isomeric solvates of pyrimidines has revealed different hydrogen-bonded structures, demonstrating the versatility of pyrimidine derivatives in forming varied molecular arrangements. This work highlights the role of pyrimidines in developing new materials with specific crystallographic properties (Rodríguez et al., 2009).

Antimicrobial and Antitumor Activities

Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities, showing considerable effectiveness against various microorganisms. This research underscores the potential of pyrimidine compounds in developing new antimicrobial agents (Nigam, Saharia, & Sharma, 1981).

Additionally, novel pyrrolo[2,3-d]pyrimidine antifolates have been synthesized and tested for their antitumor activities, indicating the significance of these compounds in cancer therapy (Miwa, Hitaka, Akimoto, & Nomura, 1991).

Corrosion Inhibition

Pyrimidine-2-thione derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. The study provides insights into the mechanistic aspects of corrosion inhibition by these compounds, demonstrating their potential applications in materials science and engineering (Soltani et al., 2015).

Mechanism of Action

Future Directions

Pyrimidines and their derivatives have been the focus of ongoing research due to their wide range of biological activities. Future research could focus on the design of novel pyrimidine compounds with enhanced anticancer potential . Additionally, the development of novel anti-TROP2 ADCs for the treatment of patients with advanced NSCLC is a promising future direction .

properties

IUPAC Name |

6-(3-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-19-11-3-2-4-12(5-11)20(17,18)16-7-10-6-14-9-15-13(10)8-16/h2-6,9H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBDGJPHOLGOEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CC3=CN=CN=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2411462.png)

![N-(3-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2411473.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2411475.png)

![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2411478.png)

![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411483.png)

![4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol](/img/structure/B2411484.png)